Comparative PROTAC Linker Efficiency: Mono-alkyne N-methyl-N'-(propargyl-PEG4)-Cy5 vs. Bis-alkyne N,N'-bis-(propargyl-PEG4)-Cy5
N-methyl-N'-(propargyl-PEG4)-Cy5 is a mono-alkyne, PEG4-based PROTAC linker, while N,N'-bis-(propargyl-PEG4)-Cy5 is a bis-alkyne analog. The mono-alkyne configuration (1 terminal propargyl group) minimizes the risk of cross-linking or polymerization during CuAAC conjugation compared to the bis-alkyne analog (2 terminal propargyl groups) . This stoichiometric control is essential for constructing well-defined 1:1 heterobifunctional PROTAC molecules, whereas the bis-alkyne variant is more suited for creating branched or cross-linked structures .
| Evidence Dimension | Alkyne Functional Group Count |
|---|---|
| Target Compound Data | 1 propargyl group (mono-alkyne) |
| Comparator Or Baseline | N,N'-bis-(propargyl-PEG4)-Cy5: 2 propargyl groups (bis-alkyne) |
| Quantified Difference | 100% increase in reactive handles for bis-alkyne analog, leading to distinct conjugation stoichiometry and potential cross-linking. |
| Conditions | Chemical structure analysis based on vendor CAS specifications (2107273-04-9 vs. 2107273-08-3). |
Why This Matters
For PROTAC synthesis, a mono-alkyne linker ensures precise 1:1 conjugation stoichiometry, avoiding unwanted polymer formation that can compromise degrader activity and reproducibility.
